2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-(phenylmethyl)-2-(2-pyridinylmethyl)-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-(phenylmethyl)-2-(2-pyridinylmethyl)-, 1,1-dioxide is a complex organic compound with a unique structure that combines elements of thieno, thiadiazin, and pyridinyl groups
Preparation Methods
The synthesis of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-(phenylmethyl)-2-(2-pyridinylmethyl)-, 1,1-dioxide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno and thiadiazin rings, followed by the introduction of the phenylmethyl and pyridinylmethyl groups. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-(phenylmethyl)-2-(2-pyridinylmethyl)-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other thieno and thiadiazin derivatives, such as:
- 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one derivatives with different substituents.
- Compounds with similar structural motifs but different functional groups. The uniqueness of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-(phenylmethyl)-2-(2-pyridinylmethyl)-, 1,1-dioxide lies in its specific combination of functional groups and the resulting properties, which may offer advantages in certain applications compared to similar compounds.
Properties
CAS No. |
214916-45-7 |
---|---|
Molecular Formula |
C18H15N3O3S2 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-benzyl-1,1-dioxo-2-(pyridin-2-ylmethyl)thieno[3,4-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C18H15N3O3S2/c22-18-20(10-14-6-2-1-3-7-14)16-12-25-13-17(16)26(23,24)21(18)11-15-8-4-5-9-19-15/h1-9,12-13H,10-11H2 |
InChI Key |
HRKQCTZCVDXZKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CSC=C3S(=O)(=O)N(C2=O)CC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.